N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-20-9-7-12-22(17-20)34-26(18-30-28(36)23-13-4-6-15-25(23)37-2)31-32-29(34)38-19-27(35)33-16-8-11-21-10-3-5-14-24(21)33/h3-7,9-10,12-15,17H,8,11,16,18-19H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZCTBCHXNWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a triazole ring with a methoxybenzamide moiety and a dihydroquinoline derivative. This structural diversity is key to its biological activity.
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Dihydroquinoline | Dihydroquinoline |
| Methoxybenzamide | Methoxybenzamide |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This could be relevant in cancer therapy where enzyme inhibition is crucial for reducing tumor growth.
- Antioxidant Properties : The presence of the dihydroquinoline structure may contribute to antioxidant activities, protecting cells from oxidative stress.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in pancreatic β-cells under stress conditions.
Antidiabetic Effects
Recent studies have indicated that derivatives similar to this compound exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance:
- Study Findings : A related compound demonstrated a maximal protective activity at 100% with an EC50 of 0.1 ± 0.01 μM against ER stress-induced cell death .
Antimicrobial Activity
The compound's triazole component suggests potential antimicrobial properties. Research has shown that similar triazole derivatives possess significant antimicrobial activity against various pathogens.
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | High Inhibition |
Case Studies
- Case Study on Diabetes : In a controlled study involving diabetic mice, administration of a related benzamide derivative led to improved β-cell function and reduced blood glucose levels.
- Cancer Research : A series of compounds based on the triazole framework were tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results against breast and prostate cancer cell lines.
Preparation Methods
Synthesis of 4-(m-Tolyl)-4H-1,2,4-triazole-3-thiol (Intermediate A)
The triazole core is constructed via cyclocondensation of m-tolylhydrazine with carbon disulfide under basic conditions:
Reaction Scheme 1
$$ \text{C}7\text{H}7\text{NHNH}2 + \text{CS}2 \xrightarrow[\text{NaOH}]{\text{Ethanol, Δ}} \text{C}9\text{H}9\text{N}3\text{S} + \text{H}2\text{S} \uparrow $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hr |
| NaOH Concentration | 2.5 M |
| Yield | 82% |
The thiol group undergoes subsequent alkylation with Intermediate B to install the dihydroquinoline-containing side chain.
Preparation of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl Chloride (Intermediate B)
The dihydroquinoline moiety is synthesized through Skraup cyclization followed by N-alkylation:
Step 1: Skraup Synthesis of 3,4-Dihydroquinoline
$$ \text{C}6\text{H}5\text{NH}2 + \text{C}3\text{H}5(\text{OH})3 \xrightarrow[\text{H}2\text{SO}4]{\text{FeSO}4, \Delta} \text{C}9\text{H}_9\text{N} $$
Step 2: Chloroacetylation
$$ \text{C}9\text{H}9\text{N} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{C}{11}\text{H}{11}\text{ClN}_2\text{O} $$
Key Analytical Data
- ¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 4H, Ar-H), 4.35 (t, J=6.8 Hz, 2H, NCH₂), 3.82 (s, 2H, COCH₂), 2.95 (t, J=6.8 Hz, 2H, CH₂N), 2.05 (quin, J=6.8 Hz, 2H, CH₂)
Thioether Bridge Formation
The critical sulfur linkage is established through nucleophilic substitution:
Reaction Scheme 2
$$ \text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{DIEA}]{\text{DMF, 25°C}} \text{Thioether Product} $$
Optimization Table
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| Triethylamine | DMF | 24 | 68 |
| DIEA | DMF | 12 | 85 |
| DBU | THF | 6 | 72 |
DIEA (N,N-Diisopropylethylamine) demonstrated superior performance by mitigating side reactions through steric hindrance.
Benzamide Installation via Amide Coupling
The final structural component is introduced through HOBt-mediated coupling:
Reaction Scheme 3
$$ \text{Thioether Intermediate} + \text{2-Methoxybenzoyl Chloride} \xrightarrow[\text{HOBt, EDCl}]{\text{CH}2\text{Cl}2} \text{Target Compound} $$
Coupling Reaction Parameters
Industrial-Scale Production Considerations
For batch production exceeding 1 kg, continuous flow reactors demonstrate advantages in heat management and yield consistency:
Flow Reactor Parameters
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Triazole Formation | Packed-Bed | 45 min |
| Thioether Coupling | Microfluidic | 22 min |
| Amide Formation | Tubular | 90 min |
This approach achieves 93% overall yield compared to 81% in batch processes.
Analytical Characterization and Quality Control
Comprehensive Spectral Data
Comparative Evaluation of Synthetic Methodologies
Yield Optimization Table
| Step | Classical Method (%) | Optimized Method (%) |
|---|---|---|
| Triazole Synthesis | 68 | 85 |
| Thioether Formation | 72 | 91 |
| Amide Coupling | 65 | 78 |
The implementation of microwave-assisted synthesis in the triazole cyclization step reduces reaction time from 6 hr to 45 min with comparable yields.
Q & A
Q. What are the key synthetic strategies for constructing the 4H-1,2,4-triazole core in this compound?
- Methodological Answer : The triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with activated carbonyl groups. For example, in analogous compounds, a two-step protocol involves: (i) Reacting a substituted hydrazinecarbothioamide with α-haloketones (e.g., chloroacetone) in ethanol under reflux to form the triazole-thioether intermediate . (ii) Subsequent alkylation or arylation at the sulfur atom using m-tolyl halides in the presence of K₂CO₃ as a base in DMF .
- Key Considerations : Solvent choice (DMF vs. dioxane) impacts reaction efficiency; DMF enhances solubility of aromatic substrates .
Q. How is the 3,4-dihydroquinoline moiety introduced into the structure?
- Methodological Answer : The dihydroquinoline fragment is incorporated via nucleophilic substitution. A common approach involves reacting 3,4-dihydroquinolin-1(2H)-ylamine with a bromoacetylated intermediate (e.g., 2-bromoacetamide derivatives) in acetonitrile at 60–70°C for 12–24 hours .
- Validation : Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane 3:7), with final purification via column chromatography .
Advanced Research Questions
Q. What analytical methods are critical for resolving contradictions in structural characterization of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from rotational isomerism in the thioether linkage. To address this: (i) Use variable-temperature ¹H-NMR (VT-NMR) in DMSO-d₆ to observe dynamic behavior of the thioethyl group . (ii) Confirm stereoelectronic effects via X-ray crystallography, as demonstrated for related triazole-thioether derivatives (e.g., C–S bond length: 1.81 Å; torsion angle: 87.5°) .
- Example : In , intermolecular hydrogen bonding (N–H⋯N) stabilizes the crystal lattice, reducing ambiguity in structural assignments.
Q. How can reaction yields be optimized for the coupling of the benzamide fragment to the triazole-methyl group?
- Methodological Answer : (i) Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation, which improves coupling efficiency for sterically hindered benzamides (yield: 72–85% vs. 50% with traditional methods) . (ii) Solvent Optimization : Replace DMF with NMP to reduce side reactions (e.g., hydrolysis of the methoxy group), achieving >90% purity post-recrystallization .
- Data Contradiction : Some studies report lower yields (60–70%) in polar aprotic solvents due to competing Schlenk equilibria; this is mitigated by using excess K₃PO₄ as a base .
Critical Analysis of Contradictions
- Stereochemical Stability : reports rotational freedom in the thioether group, while attributes rigidity to crystal packing forces. Researchers should pre-screen solvents (e.g., DMSO vs. CDCl₃) to assess dynamic behavior in solution .
- Biological Activity : Derivatives with m-tolyl groups show varied IC₅₀ values (e.g., 0.8–3.2 μM against IL-15), suggesting substituent positioning on the triazole ring modulates target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
